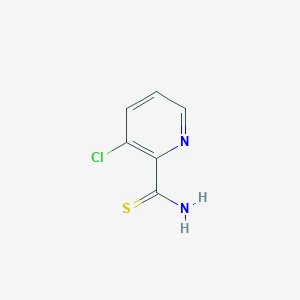

3-Chloropyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUNQJADXWHSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Silico Predictive Modeling for Bioactivity and Target Binding

Unfortunately, without specific research data on this compound, these sections remain speculative. The scientific community has not published studies that would allow for a comprehensive and accurate discussion of this particular compound's properties as outlined.

While research exists for structurally related compounds containing pyridine (B92270) or carbothioamide moieties, the strict focus on this compound, as requested, cannot be fulfilled based on the currently available scientific literature. Further research is required to elucidate the potential biological activities of this specific chemical entity.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within the 3-Chloropyridine-2-carbothioamide molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent atoms. The high-frequency region of the spectrum is typically dominated by the stretching vibrations of the N-H bonds of the thioamide group. These appear as distinct bands, and their positions can be indicative of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are also observed in this region. The fingerprint region of the spectrum, which is rich in information, displays bands corresponding to the C=S stretching, C-N stretching, and various bending and deformation modes of the pyridine ring and the thioamide group.

| Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| N-H Stretching | Data not available |

| C-H Stretching (Aromatic) | Data not available |

| C=S Stretching | Data not available |

| C-N Stretching | Data not available |

| Pyridine Ring Vibrations | Data not available |

Note: Specific experimental FT-IR data for this compound is not publicly available in the searched literature. The table represents the types of vibrational modes expected for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. Similarly, the symmetric breathing modes of the pyridine ring are typically prominent in the FT-Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound.

| Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| N-H Stretching | Data not available |

| C-H Stretching (Aromatic) | Data not available |

| C=S Stretching | Data not available |

| Pyridine Ring Breathing | Data not available |

Note: Specific experimental FT-Raman data for this compound is not publicly available in the searched literature. The table represents the types of vibrational modes expected for this compound.

Analysis of Characteristic Thioamide and Pyridine Vibrational Modes

The vibrational spectra of this compound are a composite of the characteristic modes of the thioamide and the 3-chloropyridine (B48278) moieties. The thioamide group (-CSNH₂) gives rise to several key bands. The N-H stretching vibrations, as mentioned, are found at high wavenumbers. The thioamide I band (primarily C=N stretching and N-H bending), thioamide II band (N-H bending and C-N stretching), and thioamide III band (C-N and C-S stretching) are crucial for identifying this functional group. The C=S stretching vibration, often referred to as the thioamide IV band, is also a key marker.

The 3-chloropyridine ring exhibits its own set of characteristic vibrations. These include the C-H stretching modes, the ring stretching modes (often referred to as quadrant, semicircle, and octant modes), in-plane and out-of-plane C-H bending modes, and the C-Cl stretching vibration, which typically appears in the lower frequency region of the spectrum. The substitution pattern on the pyridine ring influences the exact positions of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and the electronic environment of the nuclei.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number, connectivity, and chemical environment of the protons. The protons on the pyridine ring will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the nitrogen atom and the chloro and carbothioamide substituents. The protons of the thioamide group (-NH₂) will typically appear as a broad singlet, and its chemical shift can be solvent-dependent due to hydrogen bonding.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | Data not available | Data not available | Data not available |

| Pyridine H-5 | Data not available | Data not available | Data not available |

| Pyridine H-6 | Data not available | Data not available | Data not available |

| -NH₂ | Data not available | Data not available | Data not available |

Note: Specific experimental ¹H NMR data for this compound is not publicly available in the searched literature. The table outlines the expected proton signals.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has six carbon atoms: five in the pyridine ring and one in the thioamide group (C=S). Each of these carbons will produce a signal in the spectrum, with its chemical shift being influenced by the electronegativity of neighboring atoms and its role in the aromatic system. The carbon of the thioamide group (C=S) is typically found at a significantly downfield chemical shift. The carbons of the pyridine ring will have their chemical shifts influenced by the nitrogen atom and the chlorine substituent.

| Carbon | Chemical Shift (ppm) |

| C-2 (Pyridine) | Data not available |

| C-3 (Pyridine) | Data not available |

| C-4 (Pyridine) | Data not available |

| C-5 (Pyridine) | Data not available |

| C-6 (Pyridine) | Data not available |

| C=S (Thioamide) | Data not available |

Note: Specific experimental ¹³C NMR data for this compound is not publicly available in the searched literature. The table indicates the expected carbon signals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

A typical data table for UV-Vis spectroscopy would list the maximum absorption wavelengths and their corresponding molar absorptivity values.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| e.g., Ethanol | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π |

Note: This table illustrates the format for UV-Vis data; specific experimental values for this compound are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental formula (C₆H₅ClN₂S).

The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be expected, and due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak would also be observed, corresponding to the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of the thioamide group, the chlorine atom, or cleavage of the pyridine ring. The most abundant fragment ion is designated as the base peak.

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [C₆H₅³⁵ClN₂S]⁺ (Molecular Ion) |

| Data not available | Data not available | [C₆H₅³⁷ClN₂S]⁺ (M+2) |

| Data not available | Data not available | e.g., [M - NH₂S]⁺ |

| Data not available | Data not available | e.g., [M - Cl]⁺ |

Note: This table shows the expected format for mass spectrometry data; experimental values for this compound are not available.

X-ray Crystallography

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. The analysis would yield the precise coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry. Key data obtained would include the crystal system, space group, and unit cell dimensions. This technique would definitively confirm the substitution pattern on the pyridine ring and the geometry of the carbothioamide group.

A crystallographic data table would summarize these findings.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table represents the type of data obtained from single-crystal X-ray diffraction; no such data has been published for this compound.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can have different physical properties. A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a synthesized batch of this compound to a reference pattern (if available) or to patterns calculated from single-crystal data, its phase purity and polymorphic form could be determined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound, the experimentally determined percentages would be compared to the theoretical values calculated from its chemical formula, C₆H₅ClN₂S. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 41.74 | Data not available |

| Hydrogen (H) | 2.92 | Data not available |

| Nitrogen (N) | 16.23 | Data not available |

| Sulfur (S) | 18.57 | Data not available |

Note: The theoretical values are calculated for the formula C₆H₅ClN₂S. Experimental data is not available.

Computational Chemistry and Theoretical Investigations of 3 Chloropyridine 2 Carbothioamide

Quantum Chemical Studies

Quantum chemical studies are instrumental in building a molecule-up understanding of 3-Chloropyridine-2-carbothioamide. These in silico investigations allow for the prediction of various molecular properties before a compound is synthesized or in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, often utilizing the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation.

The process involves a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the minimum energy structure on the potential energy surface. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity between the pyridine (B92270) ring and the carbothioamide side chain is a key point of investigation, as rotation around the C2-C(S) bond can lead to different conformers. The presence of the chlorine atom at the C3 position and the thioamide group at the C2 position introduces specific electronic and steric effects that influence the final geometry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-C(S) | 1.51 Å |

| C(S)-N | 1.38 Å | |

| C=S | 1.67 Å | |

| C3-Cl | 1.74 Å | |

| Bond Angles | N1-C2-C(S) | 118.5° |

| C2-C(S)-N | 115.0° | |

| C2-C(S)=S | 123.0° | |

| Dihedral Angle | N1-C2-C(S)-N | ~0° or ~180° |

Note: The values presented are illustrative and based on typical results for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich carbothioamide group, particularly the sulfur and nitrogen atoms, and parts of the pyridine ring. The LUMO is likely distributed over the pyridine ring, especially on the carbon atoms and the C=S bond, which can act as an electron-accepting site.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: These energy values are representative examples for this class of compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing charge-transfer events from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and sulfur atoms (donors) and the antibonding π* orbitals of the pyridine ring and the C=S bond (acceptors). The analysis quantifies the energy of these interactions (E(2)), with higher values indicating stronger stabilization. For instance, the interaction between a nitrogen lone pair (LP(N)) and the adjacent π*(C2-C(S)) orbital would indicate delocalization and contribute to the stability of the molecule's conformation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would typically show regions of negative electrostatic potential (red to yellow) and positive electrostatic potential (blue). The most negative regions, indicating electron-rich areas susceptible to electrophilic attack, are expected around the sulfur and nitrogen atoms of the carbothioamide group and the nitrogen atom of the pyridine ring. The regions of positive potential, which are electron-deficient and prone to nucleophilic attack, would be located around the hydrogen atoms of the amide group and potentially on the carbon atoms of the pyridine ring influenced by the electron-withdrawing chlorine atom.

Fukui Functions and Other Reactivity Descriptors

To further quantify reactivity, global and local reactivity descriptors derived from DFT can be calculated. Global descriptors like chemical potential (μ), hardness (η), and global electrophilicity (ω) are calculated from the HOMO and LUMO energies.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the sulfur atom is expected to have a high f- value, marking it as a likely site for electrophilic attack. Conversely, the carbon atoms within the pyridine ring are expected to have higher f+ values, indicating their susceptibility to nucleophilic attack.

Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.

This comparison helps in the assignment of vibrational modes to specific bonds or functional groups. For this compound, key vibrational modes would include the N-H stretching of the amide, the C=S stretching of the thioamide, and various C-C, C-N, and C-Cl stretching and bending modes of the substituted pyridine ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

For this compound, MD simulations can elucidate the rotational dynamics around the C2-C(S) single bond, which dictates the spatial orientation of the carbothioamide group relative to the pyridine ring. This flexibility is critical as different conformations can possess varied energies, reactivities, and abilities to bind to target sites. The simulation can map the conformational energy landscape, identifying low-energy, stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The nitrogen atom of the pyridine ring, the amino group (-NH2), and the thione group (C=S) of this compound are all potential sites for hydrogen bonding. Simulations can model the interactions of these sites with solvent molecules or with residues in a protein's active site, revealing stable hydrogen bond networks and quantifying their strengths and lifetimes. While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to similar heterocyclic systems to understand their behavior in biological contexts.

Studies on Tautomerism and Conformational Isomerism of the Carbothioamide Moiety

The carbothioamide group (-C(S)NH2) can exist in different tautomeric and conformational forms, which can significantly influence the compound's properties and reactivity.

Tautomerism: this compound can theoretically exist in two primary tautomeric forms: the thione (or thioamide) form and the thioenol (or iminothiol) form.

Thioamide form: 3-Cl-C₅H₃N-C(S)NH₂

Iminothiol form: 3-Cl-C₅H₃N-C(SH)=NH

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stability of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant between them can be predicted. For instance, a theoretical study on the related N-(pyridin-2-yl)acetamide using DFT at the B3LYP/6-311++G(d,p) level of theory was conducted to evaluate the relative stability of its amide and iminol tautomers. Such calculations typically show that for most simple thioamides, the thione form is significantly more stable than the thioenol form in the gas phase and in various solvents. The relative energies dictate the population of each tautomer at equilibrium.

Conformational Isomerism: Conformational isomerism in this compound primarily involves rotation around the single bond connecting the pyridine ring (at C2) and the carbothioamide carbon. This rotation leads to different spatial arrangements (conformers). The key parameter is the dihedral angle between the plane of the pyridine ring and the plane of the carbothioamide group.

Studies on similar structures, such as pyridine-2,6-dicarboxamides, have investigated the planarity and conformation of functional groups attached to the pyridine ring. For this compound, two main planar conformers can be hypothesized: one where the thiocarbonyl group (C=S) is syn-periplanar to the pyridine nitrogen and another where it is anti-periplanar. The syn conformation is often stabilized by an intramolecular hydrogen bond between one of the amide protons and the pyridine nitrogen. Computational methods can calculate the energy profile of this rotation to identify the most stable conformer and the energy barrier to rotation. The presence of the chlorine atom at the 3-position can introduce steric and electronic effects that influence this conformational preference.

Table 1: Hypothetical Conformational Analysis Data for this compound This table presents hypothetical data based on typical findings for similar molecules to illustrate the expected results from a computational study.

| Conformer | Dihedral Angle (N_pyridine - C2 - C_thioamide - S) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| syn-periplanar | ~0° | 0.00 | Stabilized by intramolecular H-bond (N-H···N_pyridine) |

| anti-periplanar | ~180° | 3-5 | Higher energy due to lack of H-bond and potential steric hindrance |

Prediction of Structure-Property Relationships through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery and materials science, allowing for the prediction of a molecule's properties and activities from its structure. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in the biological activity (or another property) of a series of compounds with changes in their molecular features, known as descriptors.

For this compound, a QSAR study would involve calculating a range of molecular descriptors. These descriptors can be classified into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Quantum Chemical: Electron density, dipole moment, HOMO/LUMO energies, electrostatic potential.

QSAR studies on related 1H-pyrazole-1-carbothioamide derivatives have shown that descriptors related to the adjacency distance matrix can be crucial for predicting activity as EGFR kinase inhibitors. Similarly, molecular docking studies on other chlorinated pyridine carbothioamide derivatives have been used to predict binding modes and interactions with target enzymes like urease.

For this compound, a computational model could be built to predict properties such as its potential as an enzyme inhibitor, its solubility, or its electronic properties. The model would be developed using a set of related molecules with known activities. The resulting equation would highlight which structural features, such as the presence and position of the chlorine atom or the electronic nature of the carbothioamide group, are most important for a given property.

Table 2: Example of Molecular Descriptors for QSAR Modeling This table lists descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Type | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and reactivity |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and reactivity |

| Quantum Chemical | Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions |

| Topological | Balaban J index | A topological index based on distance sums | Correlates with molecular shape and branching |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(pyridin-2-yl)acetamide |

| Pyridine-2,6-dicarboxamide |

| 1H-pyrazole-1-carbothioamide |

Reactivity and Reaction Mechanisms of 3 Chloropyridine 2 Carbothioamide

Reactions at the Thioamide Group

The thioamide functional group, -C(=S)NH₂, is a soft, polarizable unit that exhibits rich and varied reactivity. Unlike its amide analogue, the thioamide group has distinct electronic properties, with the sulfur atom being a key center for nucleophilic and electrophilic interactions. researchgate.net

The thioamide group possesses two nucleophilic centers: the sulfur atom and the nitrogen atom. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile. It readily reacts with soft electrophiles, such as alkyl halides, in S-alkylation reactions to form thioimidate intermediates. masterorganicchemistry.comlibretexts.org This reaction is a common and fundamental transformation for thioamides. For instance, reaction with an alkyl halide (R-X) would yield an S-alkylated thioimidate salt, which can be a stable intermediate or can be used in further transformations.

The nitrogen atom of the primary thioamide is also nucleophilic, although generally less so than the sulfur. It can participate in reactions such as acylation, alkylation, or condensation, particularly after deprotonation or when reacting with strong electrophiles. researchgate.net The relative reactivity of the S and N atoms can often be controlled by the choice of reagents and reaction conditions.

Table 1: Predicted S-Alkylation of 3-Chloropyridine-2-carbothioamide

| Alkylating Agent (R-X) | Product (S-Alkyl Thioimidate Salt) | Reaction Conditions |

| Methyl Iodide (CH₃I) | 3-Chloro-2-(methylthio)pyridin-2-ium iodide | Typically in a polar aprotic solvent (e.g., acetone, DMF) at room temperature. masterorganicchemistry.com |

| Benzyl Bromide (BnBr) | 2-(Benzylthio)-3-chloropyridin-2-ium bromide | Similar conditions to methyl iodide, may require gentle heating. masterorganicchemistry.com |

| Ethyl Bromoacetate | 2-((3-Chloropyridin-2-yl)(imino)methylthio)acetate | Often performed in the presence of a weak base to neutralize the formed acid. |

The thioamide group is a valuable precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. The presence of both a nucleophilic sulfur and nitrogen atom allows it to react with bifunctional electrophiles to form five- or six-membered rings.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. nih.gov In the case of this compound, reaction with an α-haloketone (e.g., phenacyl bromide) would proceed via initial S-alkylation, followed by intramolecular cyclization involving the nitrogen atom, and subsequent dehydration to yield a substituted researchgate.netresearchgate.netthiazolo[4,5-b]pyridine derivative. researchgate.netresearchgate.net These thiazolopyridine scaffolds are of interest in medicinal chemistry. researchgate.net

Similarly, reactions with other 1,2- or 1,3-dielectrophiles can lead to a variety of other heterocyclic frameworks. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of triazole or thiadiazole rings. researchgate.net

Table 2: Predicted Cyclocondensation Reactions of this compound

| Reagent | Intermediate | Final Heterocyclic Product |

| 2-Bromo-1-phenylethanone | S-(2-Oxo-2-phenylethyl)thioimidate | 2-Phenyl- researchgate.netresearchgate.netthiazolo[4,5-b]pyridin-4-yl-3-chloropyridine |

| Ethyl 2-chloroacetoacetate | S-(3-Ethoxy-1-methyl-3-oxoprop-1-en-2-yl)thioimidate | Ethyl 2-methyl-4-(3-chloropyridin-2-yl)thiazole-5-carboxylate |

| Hydrazine Hydrate (B1144303) | Hydrazonothioate | 3-(3-Chloropyridin-2-yl)-1H-1,2,4-triazole-5-thiol |

Reactions on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property, further amplified by the electron-withdrawing effects of both the chlorine atom and the 2-carbothioamide group, dictates its reactivity towards nucleophilic and electrophilic reagents.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene (B151609) derivatives unless they are strongly activated by electron-withdrawing groups. researchgate.netwikipedia.org The chlorine atom at the C-3 position serves as a leaving group in such reactions.

While SNAr reactions on pyridines are most favorable at the 2- and 4-positions due to effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen, substitution at the 3-position can also occur. The presence of the strongly electron-withdrawing carbothioamide group at the adjacent C-2 position enhances the electrophilicity of the entire ring, including the C-3 carbon, thereby facilitating nucleophilic attack. Common nucleophiles for this reaction include amines, alkoxides, and thiolates, leading to the corresponding 3-substituted pyridine derivatives. acs.orgmdpi.com

For example, amination can be achieved by heating the compound with an amine, often in the presence of a base or a catalyst. mdpi.com This reaction would replace the chlorine atom to form a 3-aminopyridine-2-carbothioamide (B1629073) derivative.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The ring nitrogen acts as a Lewis base, readily coordinating with electrophiles or the Lewis acid catalysts required for the reaction. This coordination deactivates the ring towards electrophilic attack even more so than it already is by its inherent electron-deficient nature.

In this compound, the situation is exacerbated by the presence of two additional electron-withdrawing groups: the chloro and the carbothioamide substituents. Both of these groups further deactivate the ring towards electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions and would require harsh conditions, if they proceed at all, likely resulting in low yields.

Metal-Mediated Coupling Reactions (e.g., Heck, Suzuki, Ullmann)

The chlorine atom on the pyridine ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgnih.gov this compound is expected to be a viable substrate for Suzuki coupling, reacting with various aryl or vinyl boronic acids (or their esters) to yield 3-aryl or 3-vinylpyridine (B15099) derivatives. researchgate.netresearchgate.net

The Heck reaction couples aryl halides with alkenes, also typically under palladium catalysis, to form substituted alkenes. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group at the C-3 position of the pyridine ring. The reaction is generally tolerant of a wide range of functional groups. nih.govlibretexts.org

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols. wikipedia.org This provides a complementary method to SNAr for forming C-O, C-N, and C-S bonds at the C-3 position, often under different reaction conditions. researchgate.netresearchgate.netacs.org While classic Ullmann reactions required harsh conditions, modern protocols often use ligands and proceed under milder temperatures. wikipedia.org

Table 3: Predicted Metal-Catalyzed Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | 3-Phenylpyridine-2-carbothioamide |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(2-Phenylvinyl)pyridine-2-carbothioamide |

| Ullmann | Phenol | CuI, L-proline, K₂CO₃ | 3-Phenoxypyridine-2-carbothioamide |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Phenylamino)pyridine-2-carbothioamide |

Derivatization Reactions for Functional Group Transformation

The strategic location of the carbothioamide and chloro groups on the pyridine ring makes this compound a prime candidate for a variety of derivatization reactions. These transformations are key to constructing more complex molecular architectures, particularly fused heterocyclic systems.

One of the most prominent derivatization pathways involves the Hantzsch thiazole synthesis. This reaction typically utilizes a thioamide and an α-haloketone to construct the thiazole ring. chemhelpasap.comorganic-chemistry.orgbepls.com In the context of this compound, the thioamide group serves as the key reactive site. The general mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. chemhelpasap.com While specific examples with this compound are not extensively documented in readily available literature, the established principles of the Hantzsch synthesis provide a predictive framework for its reactivity. For instance, the reaction with phenacyl bromide would be expected to yield a 2-(3-chloropyridin-2-yl)-4-phenylthiazole derivative. nih.gov

Another significant class of derivatization reactions involves the formation of 1,3,4-thiadiazoles. These heterocycles can be synthesized from thioamide precursors through various cyclization strategies. A common method involves the reaction of thioamides with hydrazonoyl halides or the cyclization of acylthiosemicarbazides. While direct synthesis from this compound requires further investigation, the conversion of the carbothioamide to a thiosemicarbazide (B42300) intermediate, followed by cyclization, presents a plausible route to 2-amino-5-(3-chloropyridin-2-yl)-1,3,4-thiadiazole derivatives. nih.govsaspublishers.commdpi.com The cyclization of thiosemicarbazides can be promoted by various reagents, including dehydrating agents like acids or through oxidative cyclization.

The reactivity of the thioamide group also allows for transformations into other functionalities. For example, it can be converted to the corresponding amide, which opens up another avenue for derivatization.

Below is a table summarizing potential derivatization reactions of this compound based on the known reactivity of thioamides.

| Reactant(s) | Expected Product Type | Reaction Type |

| α-Haloketone (e.g., phenacyl bromide) | Substituted Thiazole | Hantzsch Thiazole Synthesis |

| Hydrazine, then an aldehyde/ketone | Substituted 1,3,4-Thiadiazole (B1197879) (via thiosemicarbazone) | Cyclization |

| Oxidizing agents | 1,2,4-Thiadiazole or other oxidized sulfur heterocycles | Oxidative Cyclization |

| Alkylating agents | S-alkylated intermediate | Nucleophilic Substitution |

| Hydrolyzing agents | 3-Chloropyridine-2-carboxamide | Hydrolysis |

Mechanistic Investigations of Key Reaction Pathways

The mechanistic understanding of the reactions of this compound is crucial for predicting reaction outcomes and designing novel synthetic routes. While specific experimental or computational mechanistic studies on this exact molecule are scarce in the literature, the mechanisms of the fundamental reactions it undergoes are well-established for related compounds.

Hantzsch Thiazole Synthesis: The mechanism of the Hantzsch thiazole synthesis is believed to proceed through a multi-step pathway. chemhelpasap.com The initial step is an SN2 reaction between the sulfur atom of the thioamide and the α-carbon of the haloketone, forming an isothioamide intermediate. This is followed by an intramolecular nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the ketone, leading to a five-membered ring intermediate, a hydroxythiazoline. The final step involves the elimination of a water molecule (dehydration) to afford the aromatic thiazole ring. researchgate.net Computational studies on the reaction of phenacyl bromides with pyridines suggest the possibility of intermediate and transition states that can be influenced by substituents on both reactants. researchgate.net

1,3,4-Thiadiazole Formation: The formation of 2,5-disubstituted-1,3,4-thiadiazoles from thiosemicarbazide precursors, which can be derived from this compound, typically involves an acid-catalyzed cyclodehydration. The proposed mechanism involves the protonation of the carbonyl oxygen (or thione sulfur) of the acyl/thioacyl group, which enhances the electrophilicity of the carbonyl/thiocarbonyl carbon. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the thiosemicarbazide moiety. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring. researchgate.net

The presence of the electron-withdrawing chloro-substituted pyridine ring in this compound is expected to influence the reactivity of the carbothioamide group. It may affect the nucleophilicity of the sulfur and nitrogen atoms and could also play a role in the stability of reaction intermediates. Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the precise electronic effects and transition state energies for the reactions of this specific compound, providing a more detailed understanding of its reaction mechanisms.

The table below outlines the key mechanistic steps for the formation of thiazole and thiadiazole derivatives.

| Reaction | Step 1 | Step 2 | Step 3 |

| Hantzsch Thiazole Synthesis | Nucleophilic attack of thioamide sulfur on α-haloketone | Intramolecular cyclization (N-attack on carbonyl) | Dehydration |

| 1,3,4-Thiadiazole Formation (from thiosemicarbazide) | Protonation of thioacyl group | Intramolecular nucleophilic attack by terminal nitrogen | Dehydration |

Coordination Chemistry of 3 Chloropyridine 2 Carbothioamide

Ligand Properties and Potential Coordination Modes (N, S Chelation)6.2. Synthesis and Characterization of Metal Complexes6.3. Structural Analysis of Coordination Compounds by X-ray Diffraction6.4. Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, EPR)6.5. Applications of Metal Complexes in Catalysis

Until research on the coordination behavior of 3-Chloropyridine-2-carbothioamide is conducted and published, a detailed and accurate article on this specific topic cannot be provided.

Research on this compound Remains Limited

Despite extensive searches of scientific literature, specific research detailing the biological and medicinal chemistry applications of the chemical compound this compound is not publicly available. As a result, a detailed analysis of its activity within the requested framework of enzyme inhibition and in silico modeling cannot be provided at this time.

The inquiry sought to explore the mechanisms of action and predictive bioactivity of this compound, focusing on several key areas of therapeutic interest. The intended investigation was to cover its potential as an inhibitor of various enzymes and its characterization through computational methods.

The planned exploration was to include:

Applications in Medicinal Chemistry Research and Biological Systems (Mechanistic and In Vitro Focus)

Applications in Medicinal Chemistry Research and Biological Systems Mechanistic and in Vitro Focus

In Vitro Biological Activity Studies: A Spectrum of Potential

The therapeutic potential of 3-Chloropyridine-2-carbothioamide and its derivatives has been explored through a variety of in vitro studies, revealing a broad spectrum of biological activities.

Antimicrobial Activity: A New Front against Pathogens

Derivatives of this compound have demonstrated notable antimicrobial properties. Research has shown that these compounds exhibit inhibitory effects against a range of bacterial and fungal strains. The proposed mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of vital cellular processes.

A study focusing on a series of 4-alkylthiopyridine-2-carbothioamides highlighted the influence of hydrophobicity on their antimycobacterial and antifungal activities. The results, which determined the Minimum Inhibitory Concentration (MIC) values, indicated that the activity is influenced by the hydrophobicity of the alkyl group. nih.gov

| Compound Derivative | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 4-alkylthiopyridine-2-carbothioamides | Mycobacterium tuberculosis | Variable, good activity compared to isoniazide |

| 4-alkylthiopyridine-2-carbothioamides | Mycobacterium kansasii | Variable |

| 4-alkylthiopyridine-2-carbothioamides | Mycobacterium avium | Variable |

| 4-alkylthiopyridine-2-carbothioamides | Trichophyton mentagrophytes | Moderate antifungal activity |

Antiproliferative Activity Against Non-Human Cell Lines: Targeting Cellular Mechanisms

The investigation of this compound derivatives has extended to their potential as antiproliferative agents. Studies on non-human cell lines have provided insights into their mechanisms of action, which often involve the induction of apoptosis or the inhibition of critical signaling pathways necessary for cell growth and survival. The pyridine (B92270) and thioamide moieties are key to this activity, often interacting with the ATP-binding pocket of protein kinases, enzymes that are frequently dysregulated in proliferative diseases.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets: Designing Better Drugs

The systematic modification of the this compound structure has been instrumental in understanding the relationship between its chemical features and biological activity. These structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this class of compounds.

Key findings from SAR studies on pyridine derivatives reveal several important structural considerations:

The Thioamide Group: The thioamide moiety is often critical for biological activity. The sulfur atom is believed to play a crucial role in target binding, potentially through coordination with metal ions in the active sites of enzymes. nih.gov

Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly impact activity. For instance, the chlorine atom at the 3-position influences the electronic distribution and can participate in halogen bonding, enhancing binding affinity. mdpi.com

N-Substitution of the Thioamide: Modifications to the nitrogen atom of the thioamide group can dramatically alter biological activity. The introduction of different substituents allows for the exploration of various binding pockets within a biological target, which can lead to enhanced potency and selectivity. nih.gov

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor for Diverse Nitrogen-Containing Heterocycles (e.g., Thiazoles, Pyrazoles)

The thioamide functional group is a well-established building block for synthesizing a variety of sulfur and nitrogen-containing heterocycles. 3-Chloropyridine-2-carbothioamide is strategically positioned to participate in cyclization reactions to generate fused or linked bicyclic systems.

Thiazole (B1198619) Synthesis:

One of the most prominent applications of thioamides is in the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound (such as an α-haloketone or α-haloester). In this context, this compound can react with various α-haloketones to produce a range of 2,4-disubstituted thiazoles, where the thiazole ring is directly attached to the 3-chloropyridine (B48278) core at the 2-position. This reaction provides a straightforward entry to complex molecules that are of interest in medicinal chemistry. nih.govnih.gov The resulting 2-(3-chloropyridin-2-yl)thiazole derivatives retain the chloro-substituent, which can be used for further functionalization.

Table 1: Examples of Thiazole Synthesis via Hantzsch Reaction

| This compound | α-Haloketone Reactant | Resulting Thiazole Product |

| 2-bromo-1-phenylethanone | 2-(3-chloropyridin-2-yl)-4-phenylthiazole | |

| ethyl 2-chloroacetoacetate | Ethyl 2-(3-chloropyridin-2-yl)-4-methylthiazole-5-carboxylate | |

| 3-bromopentan-2,4-dione | 1-(2-(3-chloropyridin-2-yl)-4-methylthiazol-5-yl)ethanone |

Pyrazole (B372694) Synthesis:

The thioamide moiety can also serve as a precursor for pyrazole rings, typically through reaction with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would involve a cyclocondensation reaction, where the hydrazine attacks the electrophilic carbon of the thioamide. Subsequent dehydration and elimination of hydrogen sulfide (B99878) would lead to the formation of a 3-(3-chloropyridin-2-yl)-1H-pyrazole. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring, providing another layer of molecular diversity. mdpi.comrdd.edu.iq

Table 2: Potential Pyrazole Synthesis from this compound

| This compound | Hydrazine Reactant | Resulting Pyrazole Product |

| Hydrazine hydrate (H₂NNH₂) | 3-(3-chloropyridin-2-yl)-1H-pyrazole | |

| Phenylhydrazine (PhNHNH₂) | 3-(3-chloropyridin-2-yl)-1-phenyl-1H-pyrazole |

Building Block in Multistep Organic Synthesis of Complex Molecules

The utility of this compound extends beyond the formation of simple heterocycles; it is a strategic building block for constructing more elaborate and polyfunctional molecules. The heterocycles synthesized in the first step (as described in 8.1) serve as intermediates for subsequent transformations.

The key to its role as a versatile building block lies in the orthogonal reactivity of its functional groups. First, the thioamide is used to construct a new heterocyclic ring system. Then, the chlorine atom on the pyridine (B92270) ring, which remains intact during the initial cyclization, can be targeted for further modification. Aryl chlorides, including 3-chloropyridine, are common substrates for a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the C3-position of the pyridine ring.

For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could install a substituted amine. This two-stage reaction sequence transforms a relatively simple starting material into a complex, multi-ring structure with defined stereochemistry and functionality.

Table 3: Hypothetical Multistep Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Final Product | Reaction Type |

| 1 | This compound | 2-bromo-1-phenylethanone, Ethanol, Reflux | 2-(3-chloropyridin-2-yl)-4-phenylthiazole | Hantzsch Thiazole Synthesis |

| 2 | 2-(3-chloropyridin-2-yl)-4-phenylthiazole | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-(3-(4-methoxyphenyl)pyridin-2-yl)-4-phenylthiazole | Suzuki Coupling |

Scaffold for Combinatorial Chemistry Libraries and High-Throughput Synthesis

In modern drug discovery, generating large collections of structurally related compounds, known as combinatorial libraries, is essential for identifying new therapeutic agents. nih.govwikipedia.org The structure of this compound makes it an excellent scaffold for combinatorial chemistry. A scaffold is a core molecular structure to which various building blocks can be attached at multiple points, leading to a large and diverse library of analogues. escholarship.org

This compound offers at least two distinct points of diversification:

The Thioamide Group: This site can be reacted with a library of α-halocarbonyls to generate a diverse set of thiazole derivatives, each with different substituents (R¹ and R²).

The Chloro Group: The resulting library of chloropyridinyl-thiazoles can then be subjected to a second round of diversification. A library of boronic acids or amines can be reacted at the chlorine site via palladium-catalyzed cross-coupling, introducing a second set of diverse substituents (R³).

This "split and pool" or parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile scaffold. wikipedia.org These libraries can then be subjected to high-throughput screening to identify molecules with desired biological activity.

Table 4: Combinatorial Library Design Using this compound Scaffold

| Scaffold | Building Block Set A (α-Haloketones) | Intermediate Library (R¹/R² Diversity) | Building Block Set B (Boronic Acids) | Final Library (R¹, R², R³ Diversity) |

| R¹-CO-CH₂-Br (e.g., R¹ = Phenyl, Methyl, Ethyl) | R³-B(OH)₂ (e.g., R³ = Pyridyl, Thienyl, Anisyl) |

Future Research Directions and Challenges in 3 Chloropyridine 2 Carbothioamide Chemistry

Exploration of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic pathways to 3-Chloropyridine-2-carbothioamide is a primary area for future research. While methods for the synthesis of the precursor, 3-chloropyridine (B48278), are established, direct and high-yielding methods for the introduction of the carbothioamide group at the 2-position are less explored.

Current synthetic strategies for related compounds often involve multi-step processes. For instance, the synthesis of 2,3-disubstituted pyridines can be achieved through the metallation of 2-chloropyridine. rsc.org This approach takes advantage of the ortho-directing effect of the chlorine atom to introduce substituents at the 3-position. rsc.org Another method involves the synthesis of 2,3-dichloropyridine (B146566) from 2-chloronicotinic acid through amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction. doaj.org A patent also describes a method for producing 3-chloropyridine by chlorinating 2,6-dichloropyridine (B45657) to 2,3,6-trichloropyridine, followed by hydrogenation. google.com This process is noted for its short reaction steps and high yield, making it suitable for industrial production. google.com

Future research should focus on developing one-pot or domino reactions that can directly convert readily available starting materials to this compound. The use of continuous flow micro-reactor technology, as demonstrated in the synthesis of (R)-3-chloropyridyl-2-trifluoroethylamine hydrochloride, could offer significant advantages by improving reaction control, reducing side reactions, and enhancing safety and scalability. google.com Furthermore, exploring novel catalytic systems, including metal-based and organocatalysts, could lead to more efficient and selective syntheses.

Table 1: Comparison of Synthetic Precursors for Pyridine (B92270) Derivatives

| Precursor | Synthetic Approach | Potential Advantages | Potential Challenges |

| 2-Chloropyridine | Metallation and subsequent functionalization | Good regioselectivity for 3-substitution | Requires cryogenic conditions for metallation |

| 2-Chloronicotinic acid | Multi-step conversion (amidation, degradation, diazotization) | Utilizes a readily available starting material | Multiple reaction steps can lower overall yield |

| 2,6-Dichloropyridine | Chlorination followed by selective hydrogenation | Potentially high yield and suitable for industrial scale | Requires handling of highly chlorinated intermediates |

Advanced Spectroscopic Methodologies for Real-Time Analysis

The characterization of this compound and the real-time monitoring of its reactions necessitate the application of advanced spectroscopic techniques. While standard spectroscopic data for the parent 3-chloropyridine, including NMR, IR, and mass spectrometry, are available, there is a need to develop and apply more sophisticated methods for the carbothioamide derivative. nih.gov

Future investigations could employ techniques such as in-situ FTIR and Raman spectroscopy to monitor the progress of synthetic reactions in real-time. This would provide valuable kinetic and mechanistic data, allowing for the optimization of reaction conditions. Two-dimensional NMR techniques, like HSQC and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. mdpi.com

Furthermore, the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can aid in the structural elucidation of reaction intermediates and byproducts. For metal complexes involving pyridine-carbothioamide ligands, techniques like X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) could provide detailed information about the electronic structure and coordination environment of the metal center.

Deeper Computational Insights into Reactivity and Bioactivity

Computational chemistry offers a powerful tool to gain deeper insights into the reactivity and potential bioactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. nih.gov

Molecular electrostatic potential (MEP) maps can predict the sites susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net For instance, in a study of related carbothioamide compounds, DFT calculations were used to analyze intermolecular interactions and predict spectroscopic properties. researchgate.net Similar studies on this compound could elucidate its conformational preferences and the nature of its intermolecular interactions. researchgate.net

In the context of bioactivity, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help in identifying potential therapeutic applications and in the rational design of more potent and selective analogs. For example, computational studies on other pyridine derivatives have been used to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is a critical step in drug discovery. jneonatalsurg.com

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Understanding of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites | Guidance for designing new synthetic transformations |

| Molecular Docking | Interaction with biological targets | Prediction of potential therapeutic applications |

| ADMET Prediction | Pharmacokinetic and toxicity profiles | Assessment of drug-likeness and potential liabilities |

Investigation of New Biological Targets and Mechanistic Pathways

Pyridine and thioamide moieties are present in numerous biologically active compounds, suggesting that this compound could exhibit interesting pharmacological properties. Future research should focus on a systematic investigation of its biological activity against a wide range of targets.

Thioamide-containing pyridines have been explored as enzyme inhibitors, with the sulfur atom playing a key role in coordinating to metal ions in active sites. The chlorine substituent on the pyridine ring may enhance binding to hydrophobic pockets within enzymes. Therefore, screening this compound against various enzyme families, such as kinases, proteases, and metalloenzymes, could reveal novel inhibitory activities. The SARM1 protein, which is implicated in neurodegenerative diseases, is a potential target for pyridine derivatives. google.com

Furthermore, the antimicrobial potential of this compound should be thoroughly investigated. Carbothioamide Schiff base-phenanthroline ternary metal complexes have shown significant antimicrobial activity. nih.gov The mechanism of action of this compound could involve the disruption of microbial metabolic pathways or interference with cell wall synthesis. Detailed mechanistic studies, including identifying the specific molecular targets and pathways affected, will be crucial for understanding its biological effects.

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry should be a guiding framework for future research involving this compound. This includes the development of sustainable synthetic methods and the use of environmentally friendly solvents and reagents.

One of the key goals is to reduce the environmental impact of the synthesis. This can be achieved by designing processes that minimize waste, use less hazardous chemicals, and are more energy-efficient. For example, the use of catalytic methods is preferred over stoichiometric reagents. biosynce.com The development of biocatalytic routes, using enzymes to carry out specific transformations, represents a highly sustainable approach. nih.gov

The choice of solvent is another critical aspect of green chemistry. Future research could explore the use of greener solvents, such as ionic liquids or biodegradable solvents like Cyrene™, for the synthesis and purification of this compound. biosynce.comnih.gov A patent for the synthesis of 3-chloropyridine highlights an environmentally friendly process with a high yield and low production cost, which is a positive step towards sustainability. google.com The application of these principles to the entire lifecycle of this compound, from its synthesis to its potential applications, will be a significant challenge and a key area for future innovation.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.